3-Phenyl-1H-isochromen-1-one
Overview
Description
3-Phenyl-1H-isochromen-1-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. It is structurally related to isocoumarins and is known for its antioxidant and antiplatelet properties .
Mechanism of Action
Target of Action
The primary targets of 3-Phenyl-1H-isochromen-1-one are the cyclooxygenase-1 (COX-1) enzyme and arachidonic acid (AA) . These targets play a crucial role in the body’s inflammatory response and platelet aggregation.
Mode of Action
This compound interacts with its targets by inhibiting the COX-1 enzyme and AA-induced platelet aggregation . This inhibition results in a decrease in inflammation and platelet aggregation, contributing to its antioxidant and antiplatelet activities.
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and platelet aggregation. By inhibiting the COX-1 enzyme and AA-induced platelet aggregation, it disrupts the pathways that lead to inflammation and blood clot formation .
Result of Action
The molecular and cellular effects of this compound’s action include potent antioxidant activities and antiplatelet activity . In fact, some synthesized analogues of this compound showed 7-fold to 16-fold more potent antioxidant activities than ascorbic acid . Almost all the analogues exhibited potent AA-induced antiplatelet activity .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1H-isochromen-1-one plays a crucial role in biochemical reactions, particularly as an antioxidant and antiplatelet agent. It interacts with various enzymes and proteins, including cyclooxygenase-1 (COX-1) and arachidonic acid (AA)-induced platelet aggregation pathways . The compound’s antioxidant activity is measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where it has shown to be significantly more potent than ascorbic acid . The interaction with COX-1 and AA suggests that this compound can inhibit platelet aggregation, making it a potential therapeutic agent for cardiovascular diseases .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Additionally, its antiplatelet activity can prevent the formation of blood clots, which is crucial for maintaining healthy blood flow . These effects are particularly beneficial in endothelial cells, where oxidative stress and platelet aggregation can lead to cardiovascular diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to COX-1, inhibiting its activity and thus reducing the production of thromboxane A2, a potent promoter of platelet aggregation . The compound also scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage . These interactions highlight the compound’s dual role as an antioxidant and antiplatelet agent, making it a promising candidate for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antioxidant and antiplatelet activities over extended periods, although its potency may decrease due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and antiplatelet activities without any adverse effects . At higher doses, there may be toxic or adverse effects, including potential damage to liver and kidney tissues . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound’s metabolism includes its conversion into various metabolites that retain its antioxidant and antiplatelet properties . These metabolic pathways are crucial for understanding the compound’s overall efficacy and potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its bioactivity . The compound’s distribution within the body determines its therapeutic potential and effectiveness .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its antioxidant and antiplatelet activities, as it ensures that the compound reaches the sites where it is most needed .
Preparation Methods
The synthesis of 3-Phenyl-1H-isochromen-1-one typically involves several steps. One common method is the Sonogashira coupling followed by 6-endo-dig cyclization . This method involves the coupling of a phenylacetylene with an appropriate halide, followed by cyclization to form the isochromenone structure. Another method involves the O-acylation of (2-carboxybenzyl)-triphenylphosphonium bromide followed by an intramolecular Wittig reaction . These methods are known for their high yields and functional group tolerance.
Chemical Reactions Analysis
3-Phenyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a scaffold for the synthesis of other bioactive molecules.
Biology: Its antioxidant properties make it a candidate for studying oxidative stress-related diseases.
Medicine: It has shown promise as an antiplatelet agent, potentially useful in preventing blood clots.
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one is unique due to its dual antioxidant and antiplatelet activities. Similar compounds include:
Isocoumarins: Known for their antioxidant properties.
Flavonoids: Another class of compounds with antioxidant activities.
Coumarins: Structurally related and also exhibit various biological activities.
Properties
IUPAC Name |
3-phenylisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDASZYFUIDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319004 | |
Record name | 3-Phenyl-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4809-08-9 | |
Record name | NSC338456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYL-1H-2-BENZOPYRAN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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